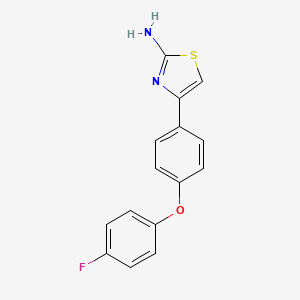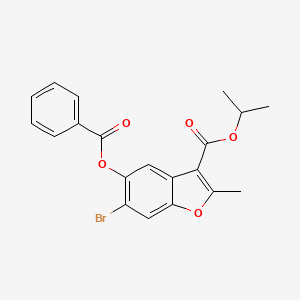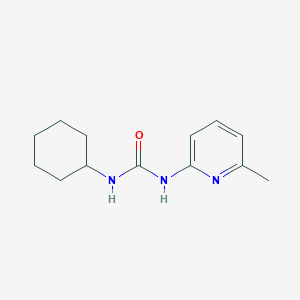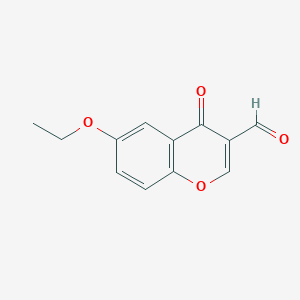
Ethyl 2-mercapto-6-phenylpyrimidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-mercapto-6-phenylpyrimidine-4-carboxylate is an organic compound with the molecular formula C13H12N2O2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-mercapto-6-phenylpyrimidine-4-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl cyanoacetate with thiourea and benzaldehyde in the presence of a base. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate equipment for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-mercapto-6-phenylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The mercapto group (-SH) can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the mercapto group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-mercapto-6-phenylpyrimidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2-mercapto-6-phenylpyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The mercapto group (-SH) can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-mercapto-6-phenylpyrimidine-4-carboxylate can be compared with other similar compounds, such as:
- Methyl 2-(4-methoxyphenyl)-6-phenylpyridine-4-carboxylate
- Methyl 2-(4-bromophenyl)-6-phenylpyridine-4-carboxylate
- 2-(Methylthio)-4-phenylpyrimidine
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to undergo a range of reactions, making it valuable for research and industrial applications. Further studies are needed to fully explore its potential and develop new applications.
Eigenschaften
Molekularformel |
C13H12N2O2S |
|---|---|
Molekulargewicht |
260.31 g/mol |
IUPAC-Name |
ethyl 4-phenyl-2-sulfanylidene-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/C13H12N2O2S/c1-2-17-12(16)11-8-10(14-13(18)15-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15,18) |
InChI-Schlüssel |
APGHCROVENFNSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=NC(=S)N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N,N'-Di-t-BOC-3-(Trifluoromethyl)-1,8-Diazaspiro[4.5]decane](/img/structure/B12043926.png)


![2-ethoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B12043931.png)



![[4-[(E)-[(4-fluorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12043973.png)
